molecular formula C11H15BrN2O B1524413 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide CAS No. 1183588-80-8

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide

Cat. No. B1524413
CAS RN: 1183588-80-8
M. Wt: 271.15 g/mol
InChI Key: ZMJJFHRCXVOPOD-UHFFFAOYSA-N
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Description

“3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide” is a chemical compound . It belongs to the class of amides. The molecular formula of this compound is C11H15BrN2O .

Scientific Research Applications

Metabolism and Hemoglobin Adduct Formation

One area of interest could be the study of metabolism and hemoglobin adduct formation of similar compounds, as seen in research on acrylamide (AM). A study by Fennell et al. (2005) evaluated the metabolism of AM in humans following oral administration, comparing hemoglobin adduct formation via oral and dermal administration. This research could provide insights into how similar compounds, like 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, might interact with biological systems, especially concerning their metabolism and potential adduct formation with hemoglobin or other proteins, indicating a possible area of toxicological research (Fennell et al., 2005).

Neurotoxicity and Neurodegenerative Diseases

Another possible application area is the exploration of neurotoxic compounds and their implications in neurodegenerative diseases. Research into the neurotoxic amino acid β-N-methylamino-l-alanine (BMAA) by Pablo et al. (2009) could provide a template for studying the effects of various compounds, including 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide, on neurological health. Such studies could help in understanding the neurotoxic potential of various substances and their possible links to conditions like ALS and Alzheimer's disease (Pablo et al., 2009).

Pharmacokinetic Studies

Pharmacokinetic studies, such as those conducted on MS-275, a histone deacetylase inhibitor, by Gore et al. (2008), offer another potential research application. These studies explore how drugs are absorbed, distributed, metabolized, and excreted in the body. Research into compounds like 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide could follow similar methodologies to understand their pharmacokinetic profiles and implications for drug development or toxicological assessments (Gore et al., 2008).

properties

IUPAC Name

3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-14(11(15)6-7-13)8-9-4-2-3-5-10(9)12/h2-5H,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJFHRCXVOPOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183588-80-8
Record name 3-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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